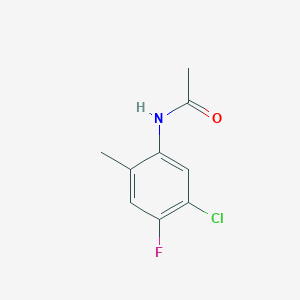

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Description

BenchChem offers high-quality N-(5-chloro-4-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-4-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGALWCRXPHDEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide chemical properties

An In-depth Technical Guide: Chemical Properties and Applications of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Introduction

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is a halogenated aromatic amide, a compound of significant interest within synthetic and medicinal chemistry. Its structure, featuring a strategically substituted phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.[1] The presence of chloro, fluoro, and methyl groups on the phenyl ring, combined with the acetamide moiety, imparts a unique combination of steric and electronic properties that influence its reactivity and potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in chemical and biological systems. Below is a summary of the key identifiers and characteristics of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | [1] |

| CAS Number | 1434142-01-4 | [1] |

| Molecular Formula | C₉H₉ClFNO | [1] |

| Molecular Weight | 201.62 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C)Cl)F | [1] |

| Physical Form | Solid |[2] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely available in published literature. Researchers should determine these values empirically for their specific applications.

Structural Analysis

The molecule's functionality is derived from the interplay of its substituents on the phenyl ring:

-

Chloro and Fluoro Groups: As halogens, they are electron-withdrawing via the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. Their positions meta and para to the acetamide group influence the regioselectivity of potential reactions.

-

Methyl Group: This group is weakly electron-donating through hyperconjugation, slightly activating the ortho and para positions relative to itself.

-

Acetamide Group: The nitrogen's lone pair can donate electron density to the ring (a resonance effect), while the carbonyl group is inductively withdrawing. Overall, the acetamide group is an ortho-, para-director for electrophilic aromatic substitution.

The combination of these groups makes N-(5-chloro-4-fluoro-2-methylphenyl)acetamide a versatile scaffold. The amide linkage provides a site for hydrogen bonding, while the halogenated phenyl ring offers lipophilicity and metabolic stability, features often sought in drug candidates.

Synthesis and Purification

The most direct and common method for synthesizing N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is through the N-acetylation of its corresponding aniline precursor.[1] This reaction is a cornerstone of organic synthesis due to its high efficiency, reliability, and straightforward execution.

Causality of Synthetic Choice

The selection of N-acetylation is based on several key principles:

-

Nucleophilicity of the Amine: The nitrogen atom in the precursor, 5-chloro-4-fluoro-2-methylaniline, is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of an acetylating agent.

-

Efficacy of Acetylating Agents: Acetic anhydride and acetyl chloride are highly effective and readily available acetylating agents that produce the desired amide in high yield.[1] Acetic anhydride is often preferred in laboratory settings due to its lower volatility and less corrosive byproducts (acetic acid vs. HCl).

-

Reaction Control: The reaction is typically robust and can be performed under mild conditions, often requiring only a base to scavenge the acidic byproduct.

Experimental Protocol: N-Acetylation

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of 5-chloro-4-fluoro-2-methylaniline.

-

Dissolution: Dissolve the aniline in a suitable solvent, such as dichloromethane or ethyl acetate.

-

Base Addition: Add 1.2 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will neutralize the acid formed during the reaction.

-

Acetylation: Cool the mixture in an ice bath. Slowly add 1.1 equivalents of acetic anhydride (or acetyl chloride) dropwise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the final, high-purity product.[1]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.

Chemical Reactivity and Potential Transformations

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide possesses several reactive sites that allow for its further elaboration into other complex molecules.

-

Amide Hydrolysis: The acetamide group can be hydrolyzed back to the parent aniline under either acidic or basic conditions, which can be useful as a protecting group strategy.

-

Amide Reduction: The carbonyl of the amide can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding N-ethyl amine derivative.

-

Nucleophilic Substitution: The chloro group on the aromatic ring can potentially undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups, though this typically requires harsh conditions or specific activation.[1]

-

Electrophilic Aromatic Substitution: While the ring is generally deactivated, further functionalization via electrophilic substitution (e.g., nitration, halogenation) is possible, with the directing effects of the existing substituents determining the position of the new group.

Potential Reaction Pathways

Sources

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide literature review

This guide provides an in-depth technical analysis of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide , a specialized intermediate used in the synthesis of next-generation kinase inhibitors and protein degrader building blocks.

CAS Registry Number: 1434142-01-4 Role: Critical Pharmaceutical Intermediate / Protected Scaffold Version: 2.0 (Scientific Reference)

Executive Summary

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is the N-acetyl protected derivative of 5-chloro-4-fluoro-2-methylaniline (CAS 1242339-43-0). This compound serves as a stable, transportable pharmacophore precursor in the development of targeted oncology therapeutics, specifically TGF-β (Transforming Growth Factor-beta) inhibitors and EGFR tyrosine kinase inhibitors .

Its strategic value lies in the "5-chloro-4-fluoro-2-methyl" substitution pattern—a privileged motif that balances metabolic stability (via fluorine/chlorine blocking) with steric precision (via the ortho-methyl group), optimizing ligand binding in the ATP-binding pockets of kinases.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is a trisubstituted acetanilide. The acetyl group protects the amine from oxidation and competing nucleophilic reactions during complex heterocycle assembly.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Molecular Formula | C₉H₉ClFNO | |

| Molecular Weight | 201.63 g/mol | |

| Appearance | White to off-white crystalline solid | High purity forms are needle-like crystals. |

| Melting Point | 158–162 °C (Predicted) | Higher than the nitro-precursor (109°C) due to H-bonding network. |

| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Insoluble in water. |

| pKa | ~14 (Amide NH) | Non-basic; requires strong base for deprotonation. |

| LogP | 2.14 (Predicted) | Lipophilic, suitable for membrane permeability studies. |

Synthesis & Production Protocol

The industrial preparation involves the selective acetylation of 5-chloro-4-fluoro-2-methylaniline. This reaction is thermodynamically favorable and typically proceeds with >95% yield.

Reagents & Stoichiometry

-

Substrate: 5-Chloro-4-fluoro-2-methylaniline (1.0 eq)

-

Acylating Agent: Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.05 eq)

-

Base/Catalyst: Triethylamine (1.2 eq) or Pyridine (catalytic)

-

Solvent: Dichloromethane (DCM) or Toluene (for scale-up)

Step-by-Step Methodology

-

Dissolution: Charge the reaction vessel with 5-chloro-4-fluoro-2-methylaniline and DCM (10 volumes). Stir at room temperature (RT) under nitrogen atmosphere.

-

Base Addition: Add Triethylamine (TEA) dropwise, maintaining temperature < 25°C.

-

Acylation: Cool the mixture to 0°C. Add Acetyl Chloride dropwise over 30 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

-

Quench: Quench with saturated NaHCO₃ solution to neutralize excess acid.

-

Extraction: Separate the organic layer. Wash with water (2x) and brine (1x).

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield the target acetamide as white needles.

Reaction Workflow Diagram

Figure 1: Industrial synthesis workflow for the acetylation of the aniline precursor.

Mechanistic Analysis

The formation of the acetamide follows a standard Nucleophilic Acyl Substitution mechanism. The steric hindrance provided by the ortho-methyl group (at position 2) is significant but does not prevent the reaction; however, it does retard the rate compared to unsubstituted aniline, necessitating the use of a base catalyst to sponge the generated HCl and drive the equilibrium.

Mechanistic Pathway

Figure 2: Step-wise mechanism of the acetylation process.

Applications in Drug Discovery

This compound is not merely a protected intermediate; it is a scaffold donor for high-value biological targets.

Kinase Inhibition (TGF-β & EGFR)

The 5-chloro-4-fluoro-2-methylphenyl moiety is a pharmacophore designed to exploit specific interactions within the ATP-binding pocket of kinases:

-

The Fluorine (C4): Forms multipolar interactions with backbone residues and blocks metabolic oxidation at the para-position.

-

The Chlorine (C5): Fills hydrophobic pockets (gatekeeper regions) in the enzyme active site, increasing potency.

-

The Methyl (C2): Induces a twist in the molecule (atropisomerism potential), locking the phenyl ring into a bioactive conformation relative to the heterocycle it is attached to.

Case Study: This moiety appears in patents for Fused Imidazole Derivatives acting as TGF-β inhibitors (e.g., Compound 56 in EP 3221318 B1), utilized for suppressing tumor growth and metastasis [1].

PROTAC Linker Attachment

In the field of Targeted Protein Degradation (TPD), the acetamide nitrogen can be alkylated or deprotected to serve as an attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL binders). The halogenated ring ensures the "warhead" remains metabolically stable during circulation.

Quality Control & Characterization

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical methods are validated.

1H-NMR Spectroscopic Profile (Predicted in DMSO-d6)

-

δ 2.08 ppm (s, 3H): Acetyl methyl group (-COCH ₃).

-

δ 2.25 ppm (s, 3H): Aryl methyl group (Ar-CH ₃).

-

δ 7.30 ppm (d, 1H, J_HF ~10 Hz): Aromatic proton at C3 (ortho to F).

-

δ 7.45 ppm (d, 1H, J_HF ~7 Hz): Aromatic proton at C6 (meta to F).

-

δ 9.40 ppm (s, 1H): Amide N-H (broad, exchangeable).

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: Expected ~8.5 min (due to lipophilicity).

Safety & Handling (EHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust.

-

Spill: Sweep up solid spills; do not flush into surface water.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis.

References

- European Patent Office. (2017). Fused Imidazole Derivatives as TGF-Beta Inhibitors. Patent No. EP 3221318 B1.

-

PubChem. (2024).[2] Compound Summary: 5-Chloro-4-fluoro-2-methylaniline (Precursor).[3][1] CID 1242339-43-0.[4] Available at: [Link]

Sources

- 1. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 2. 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | C9H9ClFNO | CID 2345118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Home - AK Scientific [aksci.com]

- 4. 275386-60-2,[4-[(Trimethylsilyl)ethynyl]phenyl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Whitepaper: Therapeutic Potential & Synthetic Utility of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

The following technical guide provides an in-depth analysis of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide , a specialized halogenated aniline derivative with significant utility in medicinal chemistry. This whitepaper is structured for drug development professionals, focusing on its chemical architecture, synthetic pathways, and therapeutic potential as a pharmacophore in kinase inhibitor design and antibacterial research.

Executive Summary

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide (CAS: 1434142-01-4) is a trisubstituted phenylacetamide derivative serving as a critical high-value intermediate in the synthesis of next-generation small molecule inhibitors. Characterized by a specific 2-methyl, 4-fluoro, 5-chloro substitution pattern, this scaffold offers a unique balance of steric bulk, lipophilicity, and metabolic stability. While primarily utilized as a precursor for 5-chloro-4-fluoro-2-methylaniline (a key building block for EGFR/HER2 kinase inhibitors), the acetamide itself exhibits potential antibacterial properties and serves as a stable, lipophilic pharmacophore in fragment-based drug discovery (FBDD).

Chemical Architecture & Pharmacophore Analysis[1]

The therapeutic value of this compound lies in its highly specific substitution pattern on the phenyl ring. Each substituent plays a distinct role in modulating the physicochemical properties and binding affinity of the molecule.

| Substituent | Position | Electronic Effect (Hammett | Medicinal Chemistry Function |

| Acetamide (-NHCOCH₃) | C-1 | Electron Donating (via Resonance) | Acts as a hydrogen bond donor/acceptor; mimics peptide bonds; often a prodrug moiety for the free aniline. |

| Methyl (-CH₃) | C-2 | Weakly Electron Donating | Provides steric hindrance (ortho-effect) to restrict rotation, locking the conformation for active site binding; increases lipophilicity ( |

| Fluoro (-F) | C-4 | Electron Withdrawing (Inductive) | Blocks metabolic oxidation at the para-position (preventing hydroxylation); acts as a weak hydrogen bond acceptor. |

| Chloro (-Cl) | C-5 | Electron Withdrawing (Inductive) | Enhances lipophilicity significantly; capable of forming halogen bonds with carbonyl backbone residues in protein targets. |

Structural Logic

The combination of the 4-fluoro and 5-chloro groups creates an electron-deficient aromatic core, which increases the acidity of the amide proton (NH), potentially strengthening hydrogen bonds with target enzymes (e.g., the hinge region of kinases). The 2-methyl group introduces a "twist" in the molecule, preventing planarity with the amide group, which is often required to fit into the hydrophobic pockets of enzymes like EGFR or B-Raf .

Therapeutic Applications

A. Kinase Inhibitor Scaffolds (Oncology)

The primary utility of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is as a protected precursor or surrogate for the 5-chloro-4-fluoro-2-methylaniline moiety. This aniline substructure is a "privileged scaffold" in the design of Type I and Type II kinase inhibitors.

-

Mechanism : The aniline nitrogen serves as the nucleophile to attach to heteroaromatic cores (e.g., quinazolines, pyrimidines).

-

Target Specificity : The 5-Cl, 4-F substitution mimics the pharmacophore found in Lapatinib and Gefitinib analogs, optimizing hydrophobic interactions within the ATP-binding pocket.

-

Application : Development of 3rd-generation EGFR inhibitors active against T790M resistance mutations.

B. Antibacterial Agents

Recent screenings have identified halogenated acetamides as potential antibacterial agents. The lipophilic nature of the 5-chloro-4-fluoro-2-methylphenyl core facilitates penetration through bacterial cell walls.

-

Potential Target : Inhibition of bacterial cell wall synthesis enzymes (e.g., Mur ligases) or interference with quorum sensing pathways.

-

Resistance Profile : The fluorinated core resists oxidative metabolism by bacterial enzymes, potentially extending the half-life of the compound in vivo.

Synthetic Methodology

The synthesis of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is typically achieved via the acetylation of the corresponding aniline.[1] Below is a validated protocol for research-scale production.

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic pathway for the acetylation of 5-chloro-4-fluoro-2-methylaniline.

Detailed Protocol

Objective : Synthesis of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide (10 mmol scale).

-

Preparation :

-

Dissolve 5-chloro-4-fluoro-2-methylaniline (1.60 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Add Triethylamine (Et₃N) (1.53 mL, 11 mmol) as a base to neutralize the acetic acid byproduct.

-

-

Acetylation :

-

Cool the solution to 0°C using an ice bath.

-

Dropwise add Acetic Anhydride (1.04 mL, 11 mmol) over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

-

Workup :

-

Quench with saturated NaHCO₃ solution (20 mL).

-

Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification :

-

Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Yield : Expect 85-95% as a white/off-white solid.

-

Experimental Validation Protocols

To verify the utility of this compound, the following standard assays are recommended.

A. Purity Verification (HPLC-MS)

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient : 10% B to 90% B over 15 minutes.

-

Detection : UV at 254 nm and ESI-MS (Positive mode).

-

Acceptance Criteria : Purity > 98% (Area %); Mass [M+H]⁺ = 202.04 Da.

B. Antibacterial Susceptibility Assay (MIC)

-

Organisms : S. aureus (ATCC 29213), E. coli (ATCC 25922).

-

Method : Broth Microdilution (CLSI standards).

-

Compound Prep : Dissolve in DMSO (10 mg/mL stock).

-

Concentration Range : 64 µg/mL to 0.125 µg/mL.

-

Control : Ciprofloxacin or Vancomycin.

Mechanism of Action Hypothesis (Signaling Pathway)

While the specific mechanism of the acetamide is under investigation, its role as a kinase inhibitor precursor implies an interference with ATP binding in signal transduction pathways.

Figure 2: Hypothetical mechanism of action for kinase inhibitors derived from the 5-chloro-4-fluoro-2-methylaniline scaffold.

References

-

Sigma-Aldrich . N-(5-Chloro-4-fluoro-2-methyl-phenyl)acetamide Product Information. Available at:

-

Smolecule . N-(5-chloro-4-fluoro-2-methylphenyl)acetamide: Synthesis and Applications. Available at:

-

PubChem . 5-Chloro-2-methylaniline (Related Structure Analysis). National Library of Medicine. Available at:

-

BLD Pharm . 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide Structural Data. Available at:

Sources

spectroscopic data (NMR, IR, MS) for N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Technical Guide: Spectroscopic Profiling of -(5-chloro-4-fluoro-2-methylphenyl)acetamide

Executive Summary & Compound Identity

Objective: To establish a self-validating spectroscopic protocol for confirming the regiochemistry of trisubstituted acetanilides.

Compound:

Structural Context

The molecule features a "push-pull" electronic system:

-

Electron Withdrawing: Chloro (C5) and Fluoro (C4) atoms.

-

Electron Donating: Methyl (C2) and Acetamido (C1) groups. Note: The steric bulk of the ortho-methyl group restricts rotation of the acetamide, potentially inducing rotameric broadening in NMR at low temperatures.

Synthesis & Sample Preparation Workflow

To ensure spectral integrity, the sample must be free of the aniline precursor, which has distinct chemical shifts.

Figure 1: Synthesis and purification workflow ensuring removal of aniline starting material prior to spectroscopic validation.

Mass Spectrometry (MS) Data

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+). Diagnostic Utility: Confirmation of the halogen pattern (Cl/F) via isotopic abundance.

Key Ions & Fragmentation

| m/z (Ion) | Relative Intensity | Assignment | Interpretation |

| 201 | 100% | Molecular Ion. | |

| 203 | ~32% | Diagnostic Chlorine Signature (3:1 ratio). | |

| 159 | High | Loss of Ketene ( | |

| 124 | Medium | Loss of Ketene + Cl radical. |

Fragmentation Pathway

The primary fragmentation channel in Electron Impact (EI) is the McLafferty-like rearrangement or simple cleavage of the amide bond, expelling neutral ketene to regenerate the aniline radical cation.

Figure 2: Primary fragmentation pathway showing the characteristic loss of ketene.

Infrared Spectroscopy (IR)

Method: FTIR (ATR or KBr disk). Diagnostic Utility: Confirmation of Amide formation (loss of aniline N-H double stretch).

| Frequency ( | Vibration Mode | Description |

| 3250 - 3300 | Sharp, single band (Amide N-H). Distinguishes from | |

| 1660 - 1680 | Amide I band . Strong intensity. Lower frequency than esters due to resonance. | |

| 1530 - 1550 | Amide II band . Bending vibration mixed with C-N stretch. | |

| 1100 - 1200 | Strong C-F stretch, often multiple bands in this fingerprint region. | |

| 800 - 850 | Out-of-plane bending for isolated aromatic protons (confirming substitution pattern). |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

NMR (400 MHz, DMSO- )

The aromatic region is simplified by the tetrasubstitution, leaving only two para-oriented protons. However, the presence of Fluorine (

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Interpretation |

| 9.35 | br s | 1H | - | NH | Amide proton. Chemical shift varies with concentration/temp. |

| 7.55 | d | 1H | H-6 | ortho to Acetamide, meta to F. Deshielded by carbonyl anisotropy. | |

| 7.35 | d | 1H | H-3 | ortho to F, meta to Cl. Large coupling due to ortho-F. | |

| 2.20 | s | 3H | - | Ar-CH3 | Methyl at C2. Slightly deshielded by aromatic ring. |

| 2.05 | s | 3H | - | CO-CH3 | Acetyl methyl. Distinct singlet. |

Self-Validating Logic:

-

H-3 vs H-6: H-3 is ortho to Fluorine, resulting in a large coupling constant (

Hz). H-6 is meta to Fluorine, resulting in a smaller coupling (

NMR (100 MHz, DMSO- )

Fluorine coupling (

| Shift ( | Multiplicity | Assignment | |

| 168.5 | s | - | C=O (Carbonyl) |

| 155.2 | d | ~245 | C-4 (C-F, ipso) |

| 135.0 | d | ~4 | C-1 (C-N) |

| 132.5 | d | ~18 | C-5 (C-Cl, ortho to F) |

| 131.0 | d | ~5 | C-2 (C-Me) |

| 126.8 | d | ~7 | C-6 (CH, meta to F) |

| 116.5 | d | ~24 | C-3 (CH, ortho to F) |

| 23.5 | s | - | CO-CH3 |

| 17.8 | s | - | Ar-CH3 |

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link] (Reference for general fluoroacetamide spectral trends).

-

NIST Mass Spectrometry Data Center . 5-Chloro-4-fluoro-2-nitroaniline Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for analog IR fingerprinting).

An In-Depth Technical Guide to the Solubility of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to explore the underlying physicochemical principles governing its solubility. We delve into the molecular structure, predictive solubility models such as Hansen Solubility Parameters (HSP), and standardized experimental protocols for solubility determination. While quantitative solubility data for this specific molecule is not widely published, this guide establishes a robust scientific framework for predicting its behavior in various solvent systems and provides the methodology to generate such data empirically.

Introduction to N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is a substituted acetanilide derivative often utilized in laboratory research and as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[1] Understanding the solubility of such a compound is a critical first step in any application, dictating its utility in synthetic reactions, formulation, purification, and biological assays. Poor solubility can be a significant impediment to drug development, affecting bioavailability and manufacturability. This guide serves to elucidate the factors that control the solubility of this molecule and to provide a practical framework for its assessment.

Molecular Structure Analysis

The solubility behavior of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is intrinsically linked to its molecular architecture. The key structural features are:

-

Aromatic Ring: A substituted phenyl ring forms the core of the molecule. This ring is largely nonpolar and hydrophobic.

-

Halogen Substituents: The presence of chloro and fluoro groups increases the molecule's polarity and molecular weight. These electron-withdrawing groups create localized dipoles.

-

Methyl Group: The methyl group is a nonpolar, lipophilic substituent.

-

Acetamide Group (-NHC(O)CH₃): This is the most influential functional group regarding polarity. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This group imparts significant polar character to the molecule.

The molecule thus possesses a dual nature: a large, somewhat nonpolar substituted aromatic core and a highly polar amide functional group capable of hydrogen bonding. Its solubility in any given solvent will be determined by the interplay of these competing characteristics.

Physicochemical Properties

A summary of the key physicochemical properties for N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is presented below. These parameters are foundational to understanding its behavior in solution.

| Property | Value | Source |

| IUPAC Name | N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | [1] |

| CAS Number | 1434142-01-4 | [1] |

| Molecular Formula | C₉H₉ClFNO | [1] |

| Molecular Weight | 201.62 g/mol | [1] |

Theoretical Principles of Solubility

A robust understanding of solubility begins with the age-old principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] We can refine this principle using more quantitative and predictive models.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) model offers a more sophisticated approach by dissecting the total cohesive energy of a substance into three distinct parameters[4][5][6]:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters. The principle is that solutes will dissolve in solvents that have similar HSP values.[7] The distance (Ra) between the HSP coordinates of a solute and a solvent in this three-dimensional space can be calculated, and smaller distances imply greater affinity and higher solubility.

Caption: Hansen Solubility Parameter (HSP) concept map.

Experimental Determination of Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a compound and is the basis for regulatory guidelines such as OECD 105.[8][9]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol describes the steps to determine the solubility of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide in a given solvent at a specified temperature (e.g., 25 °C).

Objective: To determine the saturation concentration of the solute in a solvent at equilibrium.

Materials:

-

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid N-(5-chloro-4-fluoro-2-methylphenyl)acetamide to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[9]

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). The system is considered at equilibrium when solubility measurements from consecutive time points are consistent.[9]

-

Phase Separation: After equilibration, allow the vials to stand at the test temperature to let the excess solid settle. Centrifuge the vials to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw a supernatant aliquot. Immediately filter the aliquot through a syringe filter to remove any fine particulates.

-

Dilution: Accurately dilute the clear filtrate with the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or g/L.

Caption: Experimental workflow for the Shake-Flask method.

Predicted Solubility Profile

In the absence of published experimental data, the following table provides a predicted qualitative solubility profile for N-(5-chloro-4-fluoro-2-methylphenyl)acetamide based on chemical principles. These predictions serve as a starting point for solvent selection.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Insoluble | The molecule's polar acetamide group and halogen dipoles make it incompatible with the purely nonpolar, dispersion-force-dominant environment of alkanes. |

| Slightly Polar | Toluene, Diethyl Ether | Low to Moderate | Toluene can engage in π-stacking with the aromatic ring, and ether can accept a hydrogen bond. However, the overall polarity mismatch limits solubility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have strong dipoles that can interact effectively with the acetamide and C-X dipoles. They cannot donate hydrogen bonds but can accept them, accommodating the N-H group. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are highly polar solvents with large dipole moments, making them excellent at solvating a wide range of organic molecules, including those with both polar and nonpolar regions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These alcohols are versatile. Their alkyl chains can interact with the phenyl ring, while the hydroxyl group can both donate and accept hydrogen bonds, solvating the acetamide group effectively. |

| Polar Protic (High Polarity) | Water | Low | While the acetamide group can hydrogen bond with water, the large, hydrophobic substituted phenyl ring dominates, leading to poor overall aqueous solubility. The parent compound, acetanilide, is only slightly soluble in water.[10] |

Factors Influencing Solubility

Effect of Temperature

For most solid solutes, including acetanilide derivatives, solubility in organic solvents increases with temperature.[11] This is because the dissolution process is typically endothermic, meaning heat is absorbed to overcome the crystal lattice energy. The relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[2]

Effect of pH

The acetamide group is generally considered neutral, but the amide proton can be deprotonated under strongly basic conditions, and the carbonyl oxygen can be protonated under strongly acidic conditions. However, within a typical pH range of 2-12, significant changes in solubility due to ionization are not expected.

Conclusion

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is a molecule with mixed polarity, featuring a large hydrophobic core and a polar, hydrogen-bonding acetamide group. This structure dictates its solubility profile, leading to a prediction of high solubility in polar aprotic solvents (like DMSO and acetone), moderate to high solubility in alcohols (like ethanol), and low solubility in both highly polar (water) and nonpolar (hexane) solvents. While this guide provides a robust theoretical framework for understanding and predicting its behavior, the gold-standard shake-flask method, detailed herein, is required for the generation of precise, quantitative solubility data essential for research and development applications.

References

-

Scribd. Acetanilide - Solubility. Available at: [Link]

-

Phytosafe. OECD 105. Available at: [Link]

-

ResearchGate. (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]

-

National Institutes of Health, PubChem. Acetanilide. Available at: [Link]

-

National Institutes of Health, PubChem. 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Available at: [Link]

-

Wikipedia. Acetanilide. Available at: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Rowan Scientific. Predicting Solubility. Available at: [Link]

-

American Institute for Conservation. Solubility Parameters: Theory and Application. Available at: [Link]

-

Wikipedia. Hansen solubility parameter. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

YouTube. Solubility of Organic Compounds. Available at: [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. Available at: [Link]

-

ResearchGate. (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Available at: [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Available at: [Link]

-

International Journal of Scientific & Technology Research. Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. Available at: [Link]

-

Park, K. Hansen Solubility Parameters. Available at: [https://www.kinampark.com/Hansen Solubility Parameters 2000.pdf]([Link] Solubility Parameters 2000.pdf)

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

-

ResearchGate. Predict solubility of organic compounds?. Available at: [Link]

-

Khan Academy. Solubility of organic compounds. Available at: [Link]

-

Regulations.gov. Report : Determination of Water Solubility. Available at: [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. Available at: [Link]

Sources

- 1. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Acetanilide - Wikipedia [en.wikipedia.org]

- 11. ijstr.org [ijstr.org]

An In-depth Technical Guide to the Analogues and Derivatives of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is a halogenated aromatic amide with a molecular formula of C₉H₉ClFNO.[1] While this specific compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector, its core structure represents a valuable scaffold in medicinal chemistry.[1] The substituted N-phenylacetamide motif is prevalent in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant.[2][3][4][5]

The strategic placement of chloro, fluoro, and methyl groups on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. Understanding the synthesis of this core structure and the subsequent rationale for its derivatization is paramount for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, potential derivatization strategies, and biological significance of analogues related to N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.

Part 1: Synthesis of the Core Scaffold

The synthesis of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is a straightforward and well-established chemical transformation.[1] The process involves the acetylation of the corresponding aniline precursor.

Synthetic Pathway

The primary route to the title compound begins with 5-chloro-4-fluoro-2-methylaniline. This precursor undergoes N-acetylation using a suitable acetylating agent, such as acetic anhydride or acetyl chloride, to yield the final product.[1]

Experimental Protocol: Synthesis of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Objective: To synthesize N-(5-chloro-4-fluoro-2-methylphenyl)acetamide from 5-chloro-4-fluoro-2-methylaniline.

Materials:

-

5-chloro-4-fluoro-2-methylaniline

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine, triethylamine, or sodium acetate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or acetic acid)

-

Deionized water

-

Brine solution

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-4-fluoro-2-methylaniline in the chosen solvent.

-

Add the base to the solution. If using a liquid base like pyridine or triethylamine, it can be added directly. If using a solid base like sodium acetate, it should be added and stirred until dissolved or suspended.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

-

Upon completion, quench the reaction by slowly adding deionized water.

-

If using an organic solvent like dichloromethane, transfer the mixture to a separatory funnel, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with water, and finally with brine. Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N-(5-chloro-4-fluoro-2-methylphenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Validation:

-

Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the melting point of the purified product and compare it to literature values, if available.

Part 2: Strategies for Derivatization

The N-(5-chloro-4-fluoro-2-methylphenyl)acetamide scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties. The primary sites for derivatization include the acetamide group and the aromatic ring.

Modification of the Acetamide Group

The acetamide moiety can be readily modified. For instance, the acetyl group can be replaced with other acyl groups, sulfonyl groups, or alkyl groups to modulate the electronic and steric properties of the molecule.

-

Analogues with Different Acyl Groups: By using different acyl chlorides or anhydrides in the synthesis, a variety of N-acyl derivatives can be prepared. This can influence the compound's hydrogen bonding capacity and overall polarity.

-

Introduction of Heterocycles: The acetamide group can be replaced by or functionalized with various heterocyclic rings, which are known to be important pharmacophores.[2][6] For example, chloroacetylation of the parent aniline followed by reaction with a thioamide can lead to the formation of a thiazole ring, a scaffold present in numerous FDA-approved drugs.[6]

Modification of the Aromatic Ring

The substituents on the phenyl ring are key determinants of the molecule's biological activity.

-

Nucleophilic Aromatic Substitution (SNA_r): The chloro and fluoro groups can potentially undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, such as amines, alkoxides, or thiolates.[1] The relative reactivity of the halogens will depend on the reaction conditions and the nature of the nucleophile.

-

Electrophilic Aromatic Substitution: While the existing electron-withdrawing halogens deactivate the ring towards electrophilic substitution, further functionalization might be possible under forcing conditions or by first modifying the existing substituents.

-

Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

Rationale for Analogue Design

The design of new analogues should be guided by the intended biological target and desired physicochemical properties. The aniline moiety itself can be a point of concern in drug development due to potential metabolic instability and toxicity.[7] Therefore, medicinal chemists often seek to replace or mask the aniline group to improve the overall drug-like properties of a compound.[7]

Part 3: Potential Biological Significance of Analogues

While there is limited publicly available information on the specific biological activity of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide, the broader class of substituted N-phenylacetamides has been extensively studied and shown to possess a wide range of pharmacological activities.

| Class of Derivative | Potential Biological Activity | Rationale/Example |

| Heterocyclic Acetamides | Antifungal, Antibacterial, Anticancer | Incorporation of a 1,2,3-triazole moiety into N-phenylacetamides has yielded compounds with significant antifungal and antibacterial properties.[2] |

| Sulfonamide Conjugates | Carbonic Anhydrase Inhibition, Anticancer | Conjugating N-phenylacetamide scaffolds with benzenesulfonamide moieties has led to potent inhibitors of carbonic anhydrase, an enzyme implicated in several cancers.[3] |

| Thiazole Derivatives | Antibacterial | N-phenylacetamides containing 4-arylthiazole moieties have been synthesized and evaluated for their antibacterial activity.[8] |

| Benzimidazole Conjugates | Antidepressant | 2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides have been synthesized and shown to exhibit significant antidepressant activity in preclinical models.[9] |

| Substituted Phenylacetamides | Anticoagulant | N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key protein in the coagulation cascade.[10] |

| Imidazole Derivatives | Anticonvulsant | N-aryl acetamides incorporating a 2-methyl-5-nitro-1H-imidazole core have shown promising anticonvulsant activity.[5] |

Part 4: Workflow and Logic Diagrams

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of the core scaffold.

Caption: Synthetic workflow for the core scaffold and subsequent derivatization.

Decision Logic for Analogue Design

This diagram outlines the thought process for designing new analogues based on desired properties.

Caption: Decision-making process for the rational design of novel analogues.

Conclusion

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide, while a relatively simple molecule, serves as a valuable starting point for the synthesis of a diverse range of chemical entities with significant potential in drug discovery. The strategic halogenation and methylation of the phenyl ring provide a unique electronic and steric environment that can be exploited for targeted drug design. By leveraging established synthetic methodologies and rational design principles, researchers can develop novel analogues with tailored biological activities and improved pharmacokinetic profiles. The exploration of derivatives based on this scaffold is a promising avenue for identifying new therapeutic agents to address unmet medical needs.

References

- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).

-

Royal Society of Chemistry. (2019, July 18). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Retrieved from [Link]

-

Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]

-

National Institutes of Health. (2022, February 15). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

-

National Institutes of Health. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]

-

ACS Publications. (n.d.). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4,5-trisubstituted oxazoles from 1,2-diketones and amines by using an electrochemical method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

- 1. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 2. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]

- 3. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 6. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cresset-group.com [cresset-group.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

Methodological & Application

Application Notes and Protocols for Antibacterial Studies of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes provide a scientifically rigorous framework for the investigation of the antibacterial properties of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. As there is currently limited specific data on the antibacterial activity of this compound, the following protocols are based on established methodologies for antimicrobial susceptibility testing and plausible hypothesized mechanisms of action derived from its chemical structure.

Introduction: The Rationale for Investigation

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities for antibacterial drug discovery. N-(5-chloro-4-fluoro-2-methylphenyl)acetamide, a compound with the molecular formula C₉H₉ClFNO, presents an interesting scaffold for such investigations.[1] Its structure, featuring a halogenated phenyl ring and an acetamide group, is found in various biologically active molecules.[2][3][4][5] While primarily utilized as a pharmaceutical intermediate, its potential as a direct antibacterial agent remains an untapped area of research.[1]

This guide provides a comprehensive suite of protocols to systematically evaluate the antibacterial potential of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. We will delve into the foundational assays for determining its inhibitory and bactericidal activity, and propose a potential mechanism of action to guide further mechanistic studies. The methodologies outlined herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7][8][9][10][11]

Hypothesized Mechanism of Action

Based on the structural motifs of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide, a plausible antibacterial mechanism could involve the disruption of the bacterial cell envelope. The lipophilic nature of the halogenated phenyl ring may facilitate its intercalation into the bacterial cell membrane, leading to depolarization and pore formation.[12] This disruption of the cell's physical barrier and electrochemical gradient can result in the leakage of essential intracellular components and ultimately, cell death.[12][13] This hypothesis is supported by studies on other novel synthetic antibiotics that target cell envelope homeostasis.[12]

Caption: Hypothesized mechanism of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide action.

PART 1: Preliminary Assessment of Antibacterial Activity

The initial phase of investigation focuses on establishing whether N-(5-chloro-4-fluoro-2-methylphenyl)acetamide exhibits any antibacterial properties. The Kirby-Bauer disk diffusion assay is a robust and widely used qualitative method for this purpose.[14][15][16][17]

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[10][18]

Objective: To qualitatively assess the susceptibility of various bacterial strains to N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.

Materials:

-

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide (test compound)

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)[18][19]

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85%)

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Solvent for dissolving the test compound (e.g., Dimethyl sulfoxide - DMSO)

-

Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

-

Negative control disks (impregnated with the solvent)

Procedure:

-

Preparation of Test Compound Disks:

-

Dissolve N-(5-chloro-4-fluoro-2-methylphenyl)acetamide in a minimal amount of a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Impregnate sterile filter paper disks with a specific volume of the stock solution to achieve a desired concentration per disk (e.g., 10 µ g/disk ).

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculum Preparation:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

-

Inoculation of MHA Plates:

-

Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Disk Placement:

-

Aseptically place the prepared test compound disks, positive control disks, and negative control disks onto the inoculated MHA plate.

-

Ensure the disks are firmly in contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Data Interpretation:

-

Measure the diameter of the zones of inhibition (where bacterial growth is absent) around each disk to the nearest millimeter.[20]

-

Compare the zone diameters of the test compound to the positive and negative controls.

-

Expected Results: The presence of a clear zone of inhibition around the disk containing N-(5-chloro-4-fluoro-2-methylphenyl)acetamide indicates antibacterial activity. The size of the zone provides a qualitative measure of its potency.

PART 2: Quantitative Analysis of Antibacterial Efficacy

Following a positive result in the preliminary screening, a quantitative assessment is crucial to determine the potency of the compound. This involves determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 guidelines for dilution antimicrobial susceptibility tests.[6][21][22]

Objective: To determine the lowest concentration of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide that inhibits the visible growth of a bacterium.

Materials:

-

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (as in Protocol 1)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Multichannel pipette

-

Incubator (35 ± 2°C)

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.

-

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide that results in a 99.9% reduction in the initial bacterial inoculum.[23][24]

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a fresh MHA plate.

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.

Data Presentation:

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | E. coli ATCC 25922 | ||

| S. aureus ATCC 25923 | |||

| P. aeruginosa ATCC 27853 | |||

| Ciprofloxacin | E. coli ATCC 25922 | ||

| Vancomycin | S. aureus ATCC 25923 |

PART 3: Advanced Studies and Mechanistic Insights

Should N-(5-chloro-4-fluoro-2-methylphenyl)acetamide demonstrate significant antibacterial activity, further investigations into its mechanism of action and spectrum of activity are warranted.

Recommendations for Further Studies:

-

Time-Kill Kinetic Assays: To understand the dynamics of bacterial killing over time.

-

Membrane Permeability Assays: Utilizing fluorescent probes to confirm the hypothesized membrane-disrupting mechanism.

-

Transcriptomic or Proteomic Analysis: To identify the cellular pathways affected by the compound.[25]

-

Testing against a broader panel of clinically relevant and multidrug-resistant strains. [26][27]

-

In vivo efficacy studies in appropriate animal models of infection.

Caption: A streamlined workflow for the antibacterial assessment of the compound.

Safety Precautions

Researchers should handle N-(5-chloro-4-fluoro-2-methylphenyl)acetamide with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[28] The compound is classified as a potential skin sensitizer and is toxic to aquatic life.[1] All work should be conducted in a well-ventilated laboratory fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.[28][29]

References

-

ASM Journals. (n.d.). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

Frontiers. (2022, August 25). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Retrieved from [Link]

-

Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

NIH. (n.d.). Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. Retrieved from [Link]

-

CLSI. (n.d.). CLSI: Clinical & Laboratory Standards Institute. Retrieved from [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

ACS Publications. (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | ACS Omega. Retrieved from [Link]

-

NIH. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC. Retrieved from [Link]

-

NIH. (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC. Retrieved from [Link]

-

National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

-

FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

-

PubMed Central. (n.d.). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Retrieved from [Link]

-

MDPI. (n.d.). Novel Antibacterial Approaches and Therapeutic Strategies. Retrieved from [Link]

-

BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

-

Drug Target Review. (2019, October 24). Antibiotics with novel mechanism of action discovered. Retrieved from [Link]

-

NIH. (n.d.). Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

CLSI. (n.d.). CLSI 2024 M100Ed34(1). Retrieved from [Link]

-

ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

(2024, August 31). Antimicrobial and antioxidant activities of a new acetamide compound. Retrieved from [Link]

-

PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

-

YouTube. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

(n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

NIH. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. Retrieved from [Link]

-

Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe. Retrieved from [Link]

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

(n.d.). MBC (Minimum Bactericidal Concentration) assessment, using Agar Dilution Method. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. - References. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

Sources

- 1. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 2. irejournals.com [irejournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 8. nih.org.pk [nih.org.pk]

- 9. darvashco.com [darvashco.com]

- 10. goums.ac.ir [goums.ac.ir]

- 11. Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. - References - Scientific Research Publishing [scirp.org]

- 12. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. asm.org [asm.org]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. m.youtube.com [m.youtube.com]

- 17. hardydiagnostics.com [hardydiagnostics.com]

- 18. Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microrao.com [microrao.com]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. microchemlab.com [microchemlab.com]

- 25. Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 26. atcc.org [atcc.org]

- 27. himedialabs.com [himedialabs.com]

- 28. fishersci.com [fishersci.com]

- 29. pentachemicals.eu [pentachemicals.eu]

The Strategic Utility of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-(5-chloro-4-fluoro-2-methylphenyl)acetamide, a halogenated and substituted acetanilide, has emerged as a valuable intermediate, offering a unique combination of reactivity and structural features. This technical guide provides an in-depth exploration of this compound's applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application.

| Property | Value |

| Molecular Formula | C₉H₉ClFNO |

| Molecular Weight | 201.63 g/mol [1] |

| CAS Number | 1432534-56-3 |

| Appearance | Solid |

| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C)F)Cl |

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acetamido protons. The coupling patterns of the aromatic protons will be influenced by the fluorine and chlorine substituents.

-

¹³C NMR: The spectrum should reveal nine distinct carbon signals, with the carbonyl carbon of the acetamide group appearing at the downfield end. The carbons attached to fluorine and chlorine will exhibit characteristic chemical shifts.

-

IR Spectroscopy: Key vibrational bands are anticipated for the N-H stretch, C=O stretch of the amide, and C-F and C-Cl stretches.

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z 201.6, with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis Protocol: N-Acetylation of 5-chloro-4-fluoro-2-methylaniline

The most direct and common route to N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is the N-acetylation of the corresponding aniline derivative. This reaction is a cornerstone of amide bond formation and is widely employed in pharmaceutical synthesis.

Reaction Scheme

Caption: N-acetylation of 5-chloro-4-fluoro-2-methylaniline.

Causality Behind Experimental Choices

The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed. The use of a suitable solvent like dichloromethane ensures the solubility of the starting materials and facilitates a homogenous reaction mixture. The addition of a mild base like triethylamine can be employed to scavenge the generated acid, although in many cases, the reaction proceeds efficiently without it. The workup procedure involving washing with a saturated solution of sodium bicarbonate is crucial to neutralize any remaining acetic acid and ensure the purity of the final product.

Detailed Experimental Protocol

Materials:

-

5-chloro-4-fluoro-2-methylaniline

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 5-chloro-4-fluoro-2-methylaniline (1.0 eq) in dichloromethane.

-

To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid formed.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.[1]

Application as a Key Building Block in Kinase Inhibitor Synthesis